![molecular formula C7H9N3O B15174537 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyridine family, which is known for its significant biological activities and applications in pharmaceuticals and agrochemicals. The fusion of pyrazole and pyridine rings in its structure contributes to its unique chemical properties and potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic structure. The process involves a series of steps including cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve the use of amorphous carbon-supported sulfonic acid as a catalyst. This catalyst has been shown to improve the efficiency and yield of the synthesis process. The reaction is typically carried out in ethanol at room temperature, which offers advantages such as operational simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aldehyde group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and antitumor activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit c-Met kinase, which plays a role in cell signaling pathways related to cancer progression. The compound binds to the active site of the enzyme, thereby blocking its activity and leading to reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- N-Formyl Apixaban
- 5-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde is unique due to its specific structural features and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h4,8H,1-3H2,(H,9,10) |
InChI Key |
UAYZWTZRVQWOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


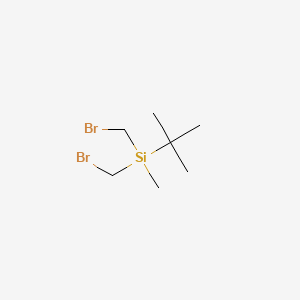
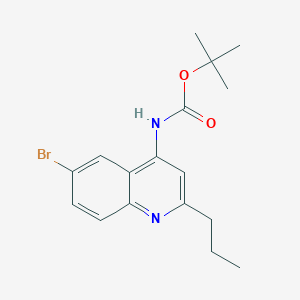
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)
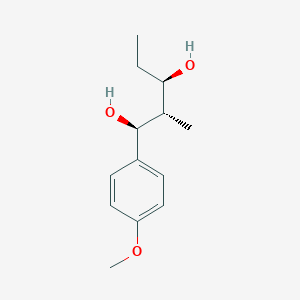
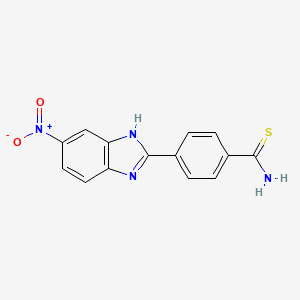
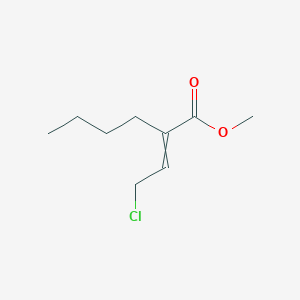
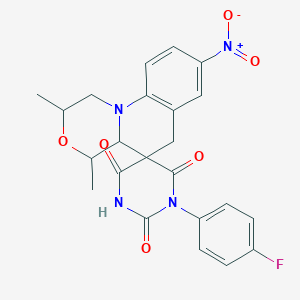
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

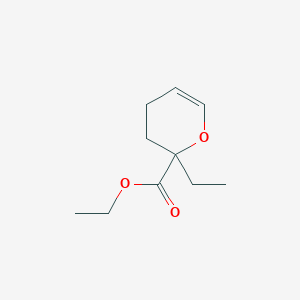
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
